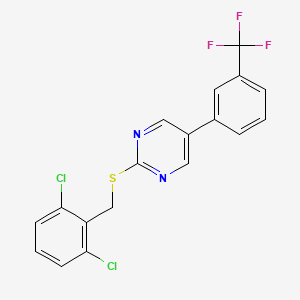

![molecular formula C12H15BrClN3 B2861402 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411639-18-2](/img/structure/B2861402.png)

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

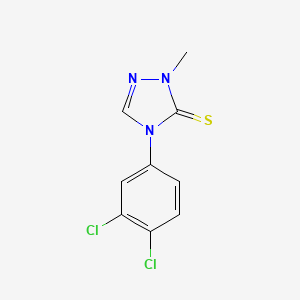

“5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide” is a chemical compound with the CAS Number: 2411639-18-2 . It has a molecular weight of 316.63 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN3.BrH/c13-8-5-6-11-10 (7-8)15-12 (14)16 (11)9-3-1-2-4-9;/h5-7,9H,1-4H2, (H2,14,15);1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.63 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications

Reactivity and Application in CO₂ Capture

A study on a new ionic liquid incorporating a cation with an appended amine group demonstrated its reactivity with CO₂, effectively sequestering the gas as a carbamate salt. This ionic liquid, characterized by its reversibility and efficiency comparable to commercial amine sequestering reagents, is highlighted for its potential in CO₂ capture without the need for water to function (Bates et al., 2002).

Synthesis and Antimicrobial Activity

Another research effort focused on the synthesis of imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective antiulcer properties. Despite the lack of significant antisecretory activity, certain compounds demonstrated good cytoprotective properties, indicating the therapeutic potential of imidazole derivatives in ulcer treatment (Starrett et al., 1989).

Hydrolysis Studies

Research into the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes, which involved synthesizing compounds through the condensation of chlorodibenzo[a,b]cycloheptane with amines, explored the relative reaction rates and provided insights into the degradation processes, which could be applicable in understanding the reactivity of structurally related compounds (Maulding et al., 1972).

properties

IUPAC Name |

5-chloro-1-cyclopentylbenzimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3.BrH/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9;/h5-7,9H,1-4H2,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTNCFDVXOMSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2861331.png)

![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)

![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)